molecular formula C22H28O2Si B12555309 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal CAS No. 153361-01-4

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal

Cat. No.: B12555309
CAS No.: 153361-01-4
M. Wt: 352.5 g/mol
InChI Key: WPGZTIBITJUIOX-UHFFFAOYSA-N
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Description

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is a sophisticated synthetic intermediate primarily used in organic synthesis and medicinal chemistry research. Its structure, featuring a tert-butyldiphenylsilyl (TBDPS) ether protecting group and an aldehyde function, makes it a versatile building block for constructing complex molecules . The TBDPS group is widely employed to protect hydroxyl groups against a wide range of reaction conditions, and can be selectively removed using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) . This compound is particularly valuable in multi-step synthetic routes, including the production of natural products and novel pharmaceutical compounds such as antimicrobial agents . Researchers utilize this aldehyde in key carbon-carbon bond-forming reactions, including Wittig olefinations, aldol additions, and nucleophilic additions, to extend molecular chains and introduce new functional groups. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153361-01-4

Molecular Formula

C22H28O2Si

Molecular Weight

352.5 g/mol

IUPAC Name

6-[tert-butyl(diphenyl)silyl]oxyhex-2-enal

InChI

InChI=1S/C22H28O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4,6-12,14-18H,5,13,19H2,1-3H3

InChI Key

WPGZTIBITJUIOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like imidazole or DMAP. The reaction conditions are generally mild, and the protecting group is introduced via the latent nucleophilicity of the hydroxyl group reacting with the electrophilic tert-butyl(diphenyl)silyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride).

Major Products

    Oxidation: 6-{[tert-Butyl(diphenyl)silyl]oxy}hexanoic acid.

    Reduction: 6-{[tert-Butyl(diphenyl)silyl]oxy}hexanol.

    Substitution: 6-hydroxyhex-2-enal.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is C22H32O2Si, with a molecular weight of 356.6 g/mol. The compound features a silyl ether functional group which enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.

Organic Synthesis

Reactivity in Synthesis:
The compound is primarily utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

  • Aldol Reactions: It can act as a nucleophile in aldol condensation reactions, allowing for the formation of complex carbon skeletons from simpler aldehydes or ketones. This property has been exploited in the synthesis of various biologically active compounds .
  • Protective Group Strategy: The tert-butyl(diphenyl)silyl group serves as an effective protecting group for alcohols and amines during multi-step syntheses, enabling selective reactions without interference from other functional groups. This is particularly useful in the synthesis of complex natural products .

Materials Science

Applications in Polymer Chemistry:
The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their properties:

  • Silicone-Based Polymers: It can be used to synthesize silicone polymers with improved thermal stability and mechanical properties. These materials are valuable in various applications, including coatings, adhesives, and sealants.
  • Nanocomposites: By integrating this compound into nanocomposite materials, researchers can achieve enhanced electrical conductivity and thermal resistance, which are crucial for electronic applications .

Data Table: Comparison of Applications

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisAldol reactions, protective group strategiesFacilitates complex synthesis
Medicinal ChemistryPotential anticancer agentsEnhanced stability and activity
Materials ScienceSilicone polymers, nanocompositesImproved mechanical properties

Case Studies

Case Study 1: Aldol Reaction Utilization
In recent studies, researchers have successfully employed this compound in aldol reactions to synthesize complex polyfunctional compounds with high yields and selectivity. This demonstrates its utility as a versatile building block in organic synthesis.

Case Study 2: Drug Development
While direct studies on this specific compound are sparse, related silyl ether compounds have shown promise in preclinical trials for anticancer drugs. These findings suggest that further exploration of this compound could yield significant insights into its pharmacological potential.

Mechanism of Action

The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, which increases the stability of the protected hydroxyl group against acidic and nucleophilic attack. This stability is due to the bulky nature of the tert-butyl and diphenyl groups surrounding the silicon atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 6-{ [tert-Butyl(diphenyl)silyl]oxy}hex-2-enal with structurally or functionally related compounds is critical for understanding its unique properties. Below, key analogs are analyzed based on reactivity, stability, and synthetic utility.

Table 1: Comparison of Silyl-Protected Aldehydes

Compound Name Protecting Group Reactivity (Aldehyde) Stability (Acid/Base) Steric Bulk Synthetic Applications
6-{TBDPS-oxy}hex-2-enal TBDPS Moderate Acid-sensitive High Stereoselective aldol reactions
6-(Triisopropylsilyloxy)hex-2-enal TIPS High Base-sensitive Very High Cross-coupling reactions
6-(Trimethylsilyloxy)hex-2-enal TMS Very High Highly Labile Low Temporary protection in aqueous conditions
6-(tert-Butyldimethylsilyloxy)hex-2-enal TBS Moderate Acid-sensitive Moderate Glycosylation reactions

Key Findings :

Reactivity :

  • The TBDPS group in 6-{TBDPS-oxy}hex-2-enal provides moderate aldehyde reactivity compared to TMS or TIPS analogs. This balance enables controlled participation in aldol additions without premature deprotection .
  • In contrast, TMS-protected analogs exhibit rapid aldehyde reactivity but poor stability, limiting their use in multi-step syntheses.

Stability :

  • TBDPS-protected compounds are highly stable under basic conditions but cleave readily with acidic reagents (e.g., HF·pyridine or TBAF), whereas TIPS derivatives require stronger bases for deprotection .

Steric Effects :

  • The bulky TBDPS group (tert-butyl and two phenyl substituents) impedes undesired side reactions, such as over-addition in nucleophilic attacks, a feature absent in TMS or TBS analogs.

Synthetic Utility :

  • 6-{TBDPS-oxy}hex-2-enal is favored in stereoselective aldol reactions due to its predictable deprotection profile and compatibility with chiral catalysts.
  • TBS-protected analogs are more commonly employed in carbohydrate chemistry, where milder deprotection conditions are required .

Biological Activity

6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl diphenylsilyl group, which is known for its stability and utility in organic synthesis, particularly as a protecting group for alcohols. The biological implications of this compound are of significant interest, particularly in the context of its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{22}H_{34}O_{2}Si. The presence of the silyl ether group contributes to the compound's stability and solubility, which are critical factors influencing its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates a range of potential effects:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar silyl groups exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Antioxidant Properties : The presence of the silyl group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes, which could be relevant in the treatment of diseases where enzyme overactivity is a concern.

Case Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry explored the antimicrobial activity of various silyl derivatives, including those structurally related to this compound. The study found that these compounds displayed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the specific strain tested .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of similar silyl compounds was assessed using DPPH radical scavenging assays. Results indicated that these compounds could reduce DPPH radicals effectively, showcasing IC50 values comparable to well-known antioxidants like ascorbic acid . This suggests that this compound may also possess similar protective effects against oxidative damage.

Case Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition has shown that compounds featuring silyl groups can interact with various enzymes, potentially leading to therapeutic applications in cancer treatment. For instance, a study indicated that certain silylated compounds inhibited proteases involved in tumor progression, suggesting a pathway for further exploration with this compound .

Data Tables

Activity Type Test Method Results Reference
AntimicrobialMIC AssaysMIC: 32-128 µg/mL
AntioxidantDPPH ScavengingIC50 comparable to ascorbic acid
Enzyme InhibitionProtease Inhibition AssaysSignificant inhibition observed

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